N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide
CAS No.: 898428-52-9
Cat. No.: VC7429338
Molecular Formula: C18H17N3O2
Molecular Weight: 307.353
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898428-52-9 |
|---|---|
| Molecular Formula | C18H17N3O2 |
| Molecular Weight | 307.353 |
| IUPAC Name | N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide |
| Standard InChI | InChI=1S/C18H17N3O2/c1-3-17(22)20-13-7-6-8-14(11-13)21-12(2)19-16-10-5-4-9-15(16)18(21)23/h4-11H,3H2,1-2H3,(H,20,22) |
| Standard InChI Key | OTPSFJZMGVRFPX-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C |
Introduction
Structural and Molecular Characteristics
The molecular structure of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide comprises three key components:
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Quinazolinone Core: A bicyclic system with a ketone group at position 4 and a methyl substituent at position 2.
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Phenyl Ring: Attached to the quinazolinone core at position 3, providing a platform for further functionalization.
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Propanamide Group: A three-carbon chain terminating in an amide group, linked to the phenyl ring.
The molecular formula is C₁₉H₁₇N₃O₂, with a molecular weight of 319.36 g/mol. The presence of the amide group enhances hydrogen-bonding potential, which may influence solubility and target binding.
Synthetic Pathways and Reaction Conditions
While no direct synthesis protocol for N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide is documented, analogous compounds suggest a multi-step synthesis:
Formation of the Quinazolinone Core
Quinazolinones are typically synthesized via cyclization reactions. For example, anthranilic acid derivatives react with formamide under acidic conditions to form the heterocyclic core. Adjusting substituents (e.g., introducing a methyl group at position 2) requires selective alkylation during this step.
Functionalization of the Phenyl Ring
The phenyl ring is introduced through nucleophilic aromatic substitution or Ullmann coupling. For instance, halogenated quinazolinones react with aminophenyl derivatives in the presence of a palladium catalyst.
Propanamide Attachment
Acylation of the aniline group with propionyl chloride in anhydrous dichloromethane, using triethylamine as a base, yields the final propanamide derivative.
Table 1: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | Anthranilic acid, formamide, H₂SO₄, 100°C | Form quinazolinone core |
| 2 | Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | Introduce methyl group at C2 |
| 3 | Coupling | 3-Aminophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Attach phenyl ring |
| 4 | Acylation | Propionyl chloride, Et₃N, DCM, 0°C→RT | Form propanamide linkage |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its amphiphilic nature:
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Lipophilic regions: Quinazolinone core and methyl group enhance membrane permeability.
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Hydrophilic regions: Amide and ketone groups improve water solubility under physiological conditions.
Stability studies on analogous compounds suggest susceptibility to hydrolysis in strongly acidic or basic environments due to the amide bond.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹, amide), C=O stretch (~1680 cm⁻¹, quinazolinone), and aromatic C-H bends (~750 cm⁻¹).
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NMR: ¹H NMR would show singlet peaks for the methyl group (~δ 2.5 ppm) and multiplet signals for aromatic protons (δ 6.8–8.2 ppm).
Biological Activity and Mechanisms
Although direct pharmacological data are unavailable, structurally related quinazolinone-propanamide hybrids exhibit diverse bioactivities:
Kinase Inhibition
Quinazolinones are known to inhibit tyrosine kinases (e.g., EGFR, Flt-3) by competing with ATP-binding sites. The propanamide moiety may enhance binding affinity through hydrogen bonding with kinase active sites.
Anti-Inflammatory Activity
Some derivatives inhibit 5-lipoxygenase (5-LOX), reducing leukotriene synthesis and inflammation. The amide group’s electron-withdrawing properties may stabilize enzyme-inhibitor complexes.
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors and anticancer agents. Its modular structure allows for side-chain modifications to optimize pharmacokinetics.
Material Science
Quinazolinone derivatives are explored as organic semiconductors due to their π-conjugated systems. The propanamide group could enhance film-forming properties in electronic devices.
Analytical Standards
Challenges and Future Directions
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Synthetic Optimization: Current routes suffer from low yields (~30%) during the coupling step. Transitioning to microwave-assisted synthesis may improve efficiency.
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ADME Profiling: Predictive models indicate moderate bioavailability (F: ~40%) due to first-pass metabolism. Prodrug strategies could enhance oral absorption.
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Target Identification: Proteomic studies are needed to map interaction networks beyond kinase inhibition.
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